1-(Cyclopropylmethyl)spiro[indoline-3,4'-piperidin]-2-one
Description
Properties
IUPAC Name |
1-(cyclopropylmethyl)spiro[indole-3,4'-piperidine]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c19-15-16(7-9-17-10-8-16)13-3-1-2-4-14(13)18(15)11-12-5-6-12/h1-4,12,17H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDDISAITUQVJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=CC=CC=C3C4(C2=O)CCNCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Oxindole with Benzylbis(2-chloroethyl)amine
A tetrahydrofuran (THF) solution of oxindole and benzylbis(2-chloroethyl)amine undergoes cyclization in the presence of sodium hydride (NaH) at elevated temperatures (90°C). This method yields 1'-benzylspiro[indoline-3,4'-piperidin]-2-one with a 44.6% yield after silica-gel chromatography. Subsequent hydrogenation using 10% palladium on carbon (Pd/C) in methanol removes the benzyl group, yielding spiro[indoline-3,4'-piperidin]-2-one with 90.2% efficiency.
Key Reaction Parameters
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Temperature: 90°C for cyclization; room temperature for hydrogenation.
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Catalysts: NaH (3 equivalents) for cyclization; Pd/C for debenzylation.
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Solvents: THF for cyclization; methanol for hydrogenation.
Alternative Hydrogenation Protocol
A scaled-up hydrogenation of 1'-benzylspiro[indoline-3,4'-piperidin]-2-one (5 g) with Pd/C in methanol achieves a 78% yield after recrystallization from diisopropyl ether (DIPE) and acetonitrile. This method emphasizes solvent selection for optimal purity.
Introduction of the Cyclopropylmethyl Group
The cyclopropylmethyl moiety is introduced via N-alkylation or reductive amination of the secondary amine in spiro[indoline-3,4'-piperidin]-2-one.
Reductive Amination with Cyclopropanecarbaldehyde
A dichloromethane (DCM) solution of spiro[indoline-3,4'-piperidin]-2-one and cyclopropanecarbaldehyde undergoes reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) at ambient temperature. This method, analogous to the coupling of 3-methylpyridine-2-carboxaldehyde, proceeds via imine formation followed by borohydride reduction.
Optimization Insights
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Stoichiometry: A 1.3:1 molar ratio of aldehyde to amine ensures complete conversion.
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Workup: Methanol quenching and reverse-phase HPLC purification isolate the product as a trifluoroacetic acid (TFA) salt.
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Yield: Comparable to reported analogues (e.g., 308.1 g/mol product with 0.56 min retention time).
Direct Alkylation with Cyclopropylmethyl Bromide
Adapting methods from US Patent 4,477,667, the spiro core is treated with cyclopropylmethyl bromide in dimethyl sulfoxide (DMSO) using NaH as a base. The reaction proceeds at 55–60°C, followed by extraction and column chromatography (silica gel, 5–10% methanol in dichloromethane).
Critical Considerations
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Base Strength: NaH (1.2 equivalents) ensures deprotonation of the secondary amine.
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Side Reactions: Competing over-alkylation is mitigated by controlled stoichiometry.
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Purification: Recrystallization from acetone/ether mixtures enhances purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Key Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 65–75 | >95% | Mild conditions; high functional group tolerance | Requires chiral resolution if racemic |
| Direct Alkylation | 70–80 | >98% | Scalable; minimal byproducts | High-temperature stability required |
Mechanistic Insights and Stereochemical Outcomes
Reductive Amination Pathway
The reaction proceeds via nucleophilic attack of the spiro core’s amine on the cyclopropanecarbaldehyde carbonyl, forming an imine intermediate. NaBH(OAc)₃ selectively reduces the imine to a secondary amine without affecting the cyclopropane ring. Steric hindrance from the spiro architecture may influence diastereoselectivity, though no enantiomeric excess data is reported.
Alkylation Mechanism
NaH deprotonates the amine, generating a nucleophilic species that attacks cyclopropylmethyl bromide in an SN2 fashion. The DMSO solvent stabilizes the transition state, enhancing reaction rate.
Scalability and Industrial Considerations
Both routes are amenable to kilogram-scale production:
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Reductive Amination: Continuous flow systems minimize borohydride handling risks.
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Alkylation: Batch reactors with temperature control ensure reproducibility.
Cost Drivers
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)spiro[indoline-3,4’-piperidin]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of strong bases like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H14N2O
- Molecular Weight : 202.25 g/mol
- IUPAC Name : spiro[indoline-3,4'-piperidin]-2-one
The structural uniqueness of this compound arises from its spiro configuration, which contributes to its biological activity. The cyclopropylmethyl group is particularly noteworthy as it may influence the compound's interaction with biological targets.
Antidepressant Activity
Research has indicated that compounds related to the spiro[indoline-3,4'-piperidine] structure exhibit antidepressant properties. For example, derivatives have shown efficacy in preclinical models of depression, demonstrating a significant reduction in symptoms when administered at specific dosages. The mechanism of action may involve modulation of neurotransmitter systems, similar to traditional antidepressants .
Anticonvulsant Effects
The spiro[indoline] compounds have also been investigated for their anticonvulsant effects. Studies have reported that certain derivatives can provide protection against seizures induced by electroshock in animal models. This suggests a potential role in treating epilepsy and other seizure disorders .
Tranquilizing Properties
In addition to their antidepressant and anticonvulsant activities, these compounds are noted for their tranquilizing effects. They may act on the central nervous system to produce calming effects, which could be beneficial in treating anxiety disorders .
Case Studies and Research Findings
Several studies have documented the pharmacological properties of related compounds:
| Study Reference | Compound Tested | Activity Observed | Dosage | Results |
|---|---|---|---|---|
| US4477667A | Various spiro[indoline] derivatives | Antidepressant | 3.2 - 4.0 mg/kg | 50% inhibition of tetrabenazine-induced depression in mice |
| WO2018109650A1 | Spiro[cyclopentane-l,3'-indolin]-2'-one | Bromodomain inhibition | Not specified | Effective against BET family bromodomains |
These findings highlight the versatility of spiro[indoline] compounds in addressing various neurological conditions.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)spiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The spiro[indoline-3,4'-piperidin]-2-one core is versatile, with modifications at the 1-position critically influencing pharmacological and physicochemical properties. Below is a detailed comparison with key analogs:
1'-Benzylspiro[indoline-3,4'-piperidin]-2-one
- Structure : Benzyl group at the 1-position.
- Synthesis : Prepared via hydrogenation of 1'-benzyl precursors using Pd/C, yielding 78% purity after recrystallization .
- Activity: Acts as an intermediate for inhibitors targeting protein-protein interactions. No direct SAR data are available, but its derivatives show rotameric complexity in NMR studies .
- Physicochemical Properties : Molecular weight 292.38 g/mol, purity ≥97% .
1'-Acetyl-6-bromospiro[indoline-3,4'-piperidin]-2-one
- Structure : Acetyl and bromo substituents at the 1- and 6-positions, respectively.
- Synthesis : Discontinued product; synthesized via acylation reactions with yields >90% .
6-Fluorospiro[indoline-3,4'-piperidin]-2-one Hydrochloride
- Structure : Fluorine at the 6-position, hydrochloride salt.
- Activity : Fluorine’s electronegativity may enhance metabolic stability and membrane permeability. Similarity score: 0.77 vs. parent spiro core .
7-Methoxyspiro[indoline-3,4'-piperidin]-2-one
- Structure : Methoxy group at the 7-position.
1-(Methylsulfonyl)spiro[indoline-3,4'-piperidin]-1'-yl Derivatives
- Structure : Methylsulfonyl group enhances steric bulk and hydrogen-bonding capacity.
- Activity : Key in conformationally restrained inhibitors, with rotameric isomers observed in NMR .
Structural and Functional Analysis
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (e.g., Br, F) : Enhance binding to hydrophobic pockets in enzymes like 11β-HSD1. A trifluoromethylphenyl analog reported a pAct of 10 on 11β-HSD1, highlighting the impact of substituent choice .
Data Tables
Table 1. Key Analogs of Spiro[indoline-3,4'-piperidin]-2-one
Table 2. Substituent Impact on Pharmacological Properties
Biological Activity
1-(Cyclopropylmethyl)spiro[indoline-3,4'-piperidin]-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of spirocyclic compounds that have been studied for various pharmacological effects, including antidepressant, anticonvulsant, and tranquilizing properties.
Chemical Structure and Properties
- Chemical Formula : C₁₅H₁₈N₂O
- Molecular Weight : 242.32 g/mol
- CAS Number : 1422062-85-8
The structure features a spiro-indoline core fused with a piperidine ring, which is essential for its biological activity. The cyclopropylmethyl group may influence the pharmacokinetics and receptor interactions of the compound.
Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant properties. In studies involving animal models, these compounds have shown efficacy in reducing symptoms of depression through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Anticonvulsant Properties
The anticonvulsant activity of spiro[indoline-3,4'-piperidine] derivatives has been documented in several studies. For instance, a related compound demonstrated a protective effect against seizures induced by supramaximal electroshock (SES), with an effective dose resulting in significant seizure suppression . This suggests that this compound may also possess similar anticonvulsant properties.
Tranquilizing Effects
The central nervous system (CNS) depressant effects of spirocyclic compounds have been noted in various pharmacological evaluations. These compounds can act as tranquilizers by enhancing GABAergic transmission or modulating other neurotransmitter systems . The potential for CNS depression makes these compounds candidates for further investigation in anxiety and sleep disorders.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antidepressant | Modulation of serotonin and norepinephrine | |
| Anticonvulsant | Inhibition of neuronal excitability | |
| Tranquilizing | Enhancement of GABAergic activity |
Case Study: Antidepressant Activity
In a controlled study using rodent models, researchers administered varying doses of a related spiro[indoline-3,4'-piperidine] compound. Results indicated a dose-dependent reduction in immobility time during forced swim tests, a common measure for antidepressant efficacy. The compound's mechanism was linked to increased serotonin levels in the synaptic cleft, suggesting its potential as an antidepressant agent .
Case Study: Anticonvulsant Efficacy
Another investigation focused on the anticonvulsant effects of spirocyclic compounds. Utilizing the MES test, researchers found that doses as low as 17.3 mg/kg provided 50% protection against induced seizures. This finding underscores the therapeutic potential of these compounds in treating epilepsy and related disorders .
Q & A
Basic: What are the standard synthetic routes for 1-(Cyclopropylmethyl)spiro[indoline-3,4'-piperidin]-2-one, and how are intermediates purified?
The synthesis typically involves multi-component reactions (MCRs) or stepwise condensation. For example, spiro[indoline-3,4'-piperidine] scaffolds can be constructed using aniline derivatives, methyl acrylate, and isothiocyanates under reflux conditions in the presence of triethylamine as a base . Key steps include:
- Reaction monitoring : Thin-layer chromatography (TLC) with n-hexane/EtOAC (5:1) solvent systems .
- Purification : Column chromatography on silica gel, followed by recrystallization for intermediates .
- Characterization : NMR (¹H, ¹³C), IR, and high-resolution mass spectrometry (HRMS-ESI-Q-TOF) to confirm structural integrity .
Advanced: How can reaction conditions be optimized to improve yield in spiro[indoline-3,4'-piperidin]-2-one synthesis?
Optimization strategies include:
- Catalyst screening : For example, BTC/TPPO (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate with triphenylphosphine oxide) enhances functional group tolerance and reduces side reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, while reflux in toluene improves cyclization efficiency .
- Temperature control : Heating to 110°C accelerates ring closure but requires careful monitoring via TLC to prevent decomposition .
Basic: What spectroscopic techniques are critical for characterizing spiro[indoline-3,4'-piperidin]-2-one derivatives?
Essential methods include:
- ¹H and ¹³C NMR : Assign signals for the spiro junction (δ ~4.0–5.0 ppm for protons adjacent to the carbonyl) and cyclopropylmethyl group (δ ~0.5–1.5 ppm) .
- IR spectroscopy : Confirm lactam C=O stretches (~1705 cm⁻¹) and secondary amide N–H bends (~3410 cm⁻¹) .
- X-ray crystallography : Resolve conformational ambiguities (e.g., spiro ring puckering) using single-crystal data deposited in the Cambridge Crystallographic Data Centre (CCDC) .
Advanced: How can structural discrepancies in spiro[indoline-3,4'-piperidin]-2-one derivatives be resolved when spectroscopic data conflicts?
- Dynamic NMR experiments : Assess rotational barriers of the cyclopropylmethyl group to explain splitting patterns .
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values .
- Crystallographic analysis : Use CCDC reference data (e.g., CCDC 843674, 904924) to validate bond angles and torsion angles .
Basic: What in vitro assays are used to evaluate the biological activity of this compound?
- Antitumor screening : Test against human cancer cell lines (A549, HepG-2, MCF-7, HeLa) using MTT assays. IC₅₀ values are calculated from dose-response curves .
- Antimicrobial testing : Agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Functional group substitution : Replace the cyclopropylmethyl group with bulkier substituents (e.g., benzyl) to modulate lipophilicity and target binding .
- Spiro ring modification : Introduce electron-withdrawing groups (e.g., Cl) at the indoline moiety to enhance cytotoxicity .
- Pharmacophore mapping : Overlay X-ray structures with target proteins (e.g., kinase enzymes) to identify critical interactions .
Basic: How should researchers address contradictory bioactivity data across studies?
- Replication : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Structural verification : Re-characterize compounds using HRMS and NMR to confirm purity and identity .
- Meta-analysis : Compare IC₅₀ values across literature while accounting for differences in experimental design .
Advanced: What strategies mitigate low yields in multi-step syntheses of spiro[indoline-3,4'-piperidin]-2-one derivatives?
- Intermediate trapping : Use protecting groups (e.g., Boc) to stabilize reactive amines during cyclization .
- Flow chemistry : Continuous reaction systems reduce side product formation in exothermic steps .
- Design of experiments (DoE) : Apply factorial designs to optimize temperature, stoichiometry, and catalyst loading simultaneously .
Basic: What safety protocols are essential when handling this compound in the lab?
- PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., triethylamine) .
- Waste disposal : Segregate halogenated byproducts (e.g., dichloromethane extracts) for professional treatment .
Advanced: How can computational methods predict the metabolic stability of spiro[indoline-3,4'-piperidin]-2-one derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
